molecular formula C15H13N5O3S B2602616 N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396848-02-4

N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2602616
CAS RN: 1396848-02-4
M. Wt: 343.36
InChI Key: CUCQVHSUQPRAGS-UHFFFAOYSA-N
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Description

“N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as sulfonamides, which are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the use of a molecular additive 2-(4-(methylsulfonyl)phenyl)ethylamine, which reduces defect-mediated non-radiative recombination in perovskite films and suppresses interfacial luminescence quenching in the devices .

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. This research aligns with efforts to address long-term diabetic complications. While some tetrazole, methylsulfonylamine, and isoxazolidin-3-one phenylsulfonamide derivatives did not exhibit significant ARI activity, the focus has been on exploring bioisosteric replacements and enhancing the antioxidant potential of these compounds. This work underscores the compound's relevance in managing diabetic complications through enzymatic inhibition and oxidative stress mitigation (P. Alexiou, V. Demopoulos, 2010).

Synthesis and Utility in Organic Synthesis

The compound has also been utilized in organic synthesis processes. For example, it serves as a precursor in the synthesis of dihydropyrazole and its subsequent use in preparing 3,3-diarylacrylonitrile. This work demonstrates the compound's versatility in organic chemistry, offering efficient pathways for synthesizing complex structures, which could have implications in material science, pharmaceuticals, and more (Yuanxun Zhu, S. Wen, Guangwei Yin, D. Hong, P. Lu, Yanguang Wang, 2011).

Molecular Docking and Bioassay Studies

Molecular docking and bioassay studies have provided insights into the compound's interaction with biological targets, such as cyclooxygenase enzymes. Although some studies have shown that derivatives of this compound do not inhibit cyclooxygenase-1 or -2 enzymes significantly, these investigations contribute to our understanding of molecular interactions and the search for new therapeutic agents. The detailed analysis of molecular structure through X-ray crystallography and docking studies enhances the comprehension of structure-activity relationships (B. Al-Hourani, M. El‐Barghouthi, W. Al-Awaida, R. McDonald, I. Fattash, Fatima El Soubani, K. Matalka, F. Wuest, 2020).

Structural and Functional Characterization

Further investigations into the compound's structural and functional characteristics have been performed, including X-ray crystallography to determine the molecular structure and docking studies to explore interactions within biological systems. These studies are crucial for the development of new therapeutic agents, offering a foundation for the design of molecules with improved efficacy and selectivity (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c1-24(22,23)13-9-7-11(8-10-13)16-15(21)14-17-19-20(18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCQVHSUQPRAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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